REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([NH2:6])[c:7]([CH3:9])[cH:8]1.[C:41](=[O:42])([O-:43])[OH:44].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[F:17][c:18]1[c:19]([N+:27](=[O:28])[O-:29])[cH:20][c:21]([C:22](=[O:23])[Cl:24])[cH:25][cH:26]1.[Na+:45].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1>>[Br:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([NH:6][C:22]([c:21]2[cH:20][c:19]([N+:27](=[O:28])[O-:29])[c:18]([F:17])[cH:26][cH:25]2)=[O:23])[c:7]([CH3:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)cc(C)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(F)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1cc(Br)cc(C)c1NC(=O)c1ccc(F)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |